molecular formula C6H14N4O B1626754 4-Methylpiperazine-1-carbohydrazide CAS No. 88701-65-9

4-Methylpiperazine-1-carbohydrazide

Cat. No.: B1626754
CAS No.: 88701-65-9
M. Wt: 158.2 g/mol
InChI Key: TUXFLPICTVEGND-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Piperazine (B1678402) Chemistry in Drug Discovery

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, has a rich history in drug discovery. nih.gov Initially gaining prominence for its use as an anti-helminthic agent, the versatility of the piperazine scaffold quickly became apparent to medicinal chemists. nih.gov Its unique structural and physicochemical properties, including its ability to exist in a stable chair conformation and its basic nature, have made it a "privileged scaffold" in medicinal chemistry. This means that the piperazine moiety is a recurring structural feature in a multitude of approved drugs across various therapeutic areas. researchgate.net

Over the decades, the evolution of piperazine chemistry has seen its incorporation into a vast array of bioactive molecules. Its presence can significantly influence a drug's pharmacokinetic properties, such as solubility and bioavailability. researchgate.net The introduction of a methyl group on one of the nitrogen atoms, creating N-methylpiperazine, further refines these properties, offering a balance of lipophilicity and steric bulk that can enhance interactions with biological targets. mdpi.com This has led to the development of numerous successful drugs containing the N-methylpiperazine moiety, including antipsychotics, antidepressants, and anticancer agents. researchgate.net

The Significance of Hydrazide Functional Groups in Organic Synthesis and Medicinal Chemistry

The hydrazide functional group (-CONHNH2) is another cornerstone of organic synthesis and medicinal chemistry. Hydrazides are recognized as crucial intermediates and valuable starting materials for the synthesis of a wide variety of heterocyclic compounds. researchgate.net Their reactivity allows for the construction of complex molecular architectures, making them a versatile tool for synthetic chemists. mdpi.com

From a medicinal chemistry perspective, the hydrazide group itself can be a key pharmacophore, contributing directly to a molecule's biological activity. researchgate.net Numerous studies have demonstrated that hydrazide derivatives possess a broad spectrum of pharmacological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties. researchgate.net The ability of the hydrazide group to form stable complexes with metal ions and to participate in hydrogen bonding interactions often plays a crucial role in their mechanism of action.

Defining the Research Landscape of 4-Methylpiperazine-1-carbohydrazide as a Prominent Heterocyclic Scaffold

At the intersection of piperazine and hydrazide chemistry lies this compound. This compound, which incorporates both the N-methylpiperazine ring and a carbohydrazide (B1668358) functional group, has emerged as a significant heterocyclic scaffold in contemporary research. It serves as a key intermediate in the synthesis of more complex molecules, particularly through the formation of Schiff bases. nih.gov

The synthesis of this compound can be achieved through various methods, including the reaction of 4-methylpiperazine-1-carbonyl chloride with hydrazine (B178648) hydrate (B1144303). Its structural features make it an attractive candidate for the development of novel therapeutic agents. Preliminary research has indicated that this compound and its derivatives exhibit promising biological activities, including potential anti-inflammatory and analgesic effects. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory responses, such as reducing the levels of pro-inflammatory cytokines.

Further investigation into the coordination chemistry of this compound has revealed its ability to form stable complexes with various transition metals, which can enhance its biological properties. The study of its derivatives, such as Schiff bases, has also shown significant biological potential, including antimicrobial and antibacterial activities. nih.gov

Detailed Research Findings

The unique combination of the N-methylpiperazine moiety and the carbohydrazide group in this compound has prompted investigations into its chemical reactivity and potential biological applications.

One area of research has focused on its use as a building block for more complex molecules. For instance, Schiff base derivatives of 1-amino-4-methylpiperazine (B1216902), which can be conceptually linked to the hydrazide structure, have been synthesized and characterized. nih.gov The crystal structure of one such derivative, 4-Methyl-N-(4-nitrobenzylidene)piperazin-1-amine, has been determined, revealing a slightly distorted chair conformation for the piperazine ring. nih.gov

Property Value
Molecular FormulaC6H14N4O
Molecular Weight158.20 g/mol
IUPAC NameThis compound
InChI KeyTUXFLPICTVEGND-UHFFFAOYSA-N

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-methylpiperazine-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N4O/c1-9-2-4-10(5-3-9)6(11)8-7/h2-5,7H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXFLPICTVEGND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20522678
Record name 4-Methylpiperazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88701-65-9
Record name 4-Methylpiperazine-1-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20522678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategic Chemical Transformations

Established Routes for Hydrazide Formation

The formation of the carbohydrazide (B1668358) moiety on the piperazine (B1678402) scaffold is a critical step in the synthesis of the title compound. Established routes predominantly rely on the reaction of a piperazine derivative with a hydrazine (B178648) source.

Condensation Reactions with Hydrazine Derivatives

One synthetic avenue involves the condensation of a 4-methylpiperazine derivative with a suitable hydrazine-containing reagent. For instance, studies have shown that 4-Methylpiperazine-1-carbohydrazide can be synthesized through the condensation of 4-methylpiperazine with carbodithioic acid precursors. This approach highlights the versatility of condensation reactions in forming the core carbohydrazide structure. Another related method involves the reaction of 1-methylpiperazine (B117243) with carbon disulfide to form a dithiocarbamate (B8719985) intermediate, which can then be further reacted to yield the desired hydrazide. chemicalbook.com

A distinct but related synthesis involves the cyclization of N,N-di(2-chloroethyl)methylamine with aqueous hydrazine, which has been used to prepare the related compound 1-amino-4-methylpiperazine (B1216902) for the first time. osi.lv While not a direct synthesis of the title compound, this demonstrates the utility of hydrazine in constructing the functionalized piperazine ring system.

Nucleophilic Acyl Substitution of Carboxylic Acid Esters with Hydrazine Hydrate (B1144303)

A more prevalent and direct method for synthesizing this compound is through the nucleophilic acyl substitution of a corresponding carboxylic acid ester. masterorganicchemistry.comlibretexts.org This reaction typically involves treating an ester, such as methyl 4-methylpiperazine-1-carboxylate, with hydrazine hydrate. researchgate.netajgreenchem.comajgreenchem.com The reaction proceeds via a well-established addition-elimination mechanism at the electrophilic carbonyl carbon of the ester. youtube.comyoutube.com

The efficiency of the nucleophilic acyl substitution is highly dependent on the reaction conditions. The choice of solvent is crucial, with polar protic solvents like methanol (B129727) and ethanol (B145695) being commonly employed. These solvents are effective at solvating the reactants and facilitating the reaction. The reaction is typically conducted under reflux conditions, with temperatures ranging from 60 to 80°C, to ensure a sufficient reaction rate.

ParameterConditionSource
Solvent Methanol or Ethanol
Temperature 60–80°C (Reflux)
Reaction Time Up to 24 hours

Careful control of the stoichiometry between the carboxylic acid ester and hydrazine hydrate is essential for maximizing the yield and minimizing the formation of byproducts. An excess of hydrazine hydrate is often used to drive the reaction to completion. An optimized molar ratio of ester to hydrazine has been reported as 1:1.2, leading to yields of around 72%. Proper stoichiometric control helps to prevent side reactions, such as over-alkylation.

ParameterDetailsSource
Molar Ratio (Ester:Hydrazine) 1:1.2 (Optimized)
Optimized Yield 72%

Carbonyl Chloride Intermediate Pathways

An alternative and often highly efficient route to this compound involves the use of a reactive carbonyl chloride intermediate. This pathway separates the introduction of the carbonyl group and the hydrazide moiety into distinct steps.

Synthesis of 4-Methylpiperazine-1-carbonyl Chloride

The key intermediate for this pathway is 4-methylpiperazine-1-carbonyl chloride. sigmaaldrich.comsigmaaldrich.com This compound can be synthesized through several methods. A common industrial method involves the reaction of 1-methylpiperazine with the highly reactive and toxic gas, phosgene (B1210022) (COCl₂), under anhydrous conditions. sigmaaldrich.com Due to the hazards associated with phosgene, alternative, safer reagents have been developed. One such alternative is the use of di(trichloromethyl) carbonate, also known as triphosgene, which serves as a solid, safer substitute for phosgene. google.com

Another synthetic approach starts from 1-chloroformyl-4-methylpiperazine hydrochloride. This involves dissolving the hydrochloride salt in an organic solvent like dichloromethane (B109758) and reacting it with N-methylpiperazine in the presence of a base such as triethylamine. google.com The reaction is typically stirred at room temperature for several hours. google.com

Starting MaterialReagent(s)Key ConditionsSource
1-MethylpiperazinePhosgene (COCl₂)Anhydrous conditions sigmaaldrich.com
1-MethylpiperazineDi(trichloromethyl) carbonateOrganic solvent google.com
1-Chloroformyl-4-methylpiperazine hydrochlorideN-Methylpiperazine, TriethylamineDichloromethane, Room temperature google.com

Once synthesized, the 4-methylpiperazine-1-carbonyl chloride is a highly reactive intermediate. It is subsequently treated with hydrazine hydrate, often in a solvent like tetrahydrofuran (B95107) (THF) at reduced temperatures (0–5°C), to yield this compound with high purity (often >95%).

Reaction with Hydrazine Hydrate for Carbohydrazide Formation

A primary and widely utilized method for synthesizing this compound involves the reaction of a suitable precursor with hydrazine hydrate. This nucleophilic acyl substitution reaction is a cornerstone in the formation of the carbohydrazide functional group.

Typically, a 4-methylpiperazine-1-carboxylic acid ester, such as methyl 4-methylpiperazine-1-carboxylate, serves as the starting material. The reaction proceeds by treating the ester with hydrazine hydrate. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the displacement of the alkoxy group (e.g., methoxy) and the formation of the desired carbohydrazide.

The reaction is commonly carried out in a protic solvent like methanol or ethanol under reflux conditions, with temperatures ranging from 60 to 80°C. The duration of the reaction can vary, often requiring several hours to proceed to completion. who.int For instance, one specific protocol involves refluxing for 4 hours. who.int Another variation describes a 24-hour reflux at 70°C.

Considerations for Reaction Efficiency and Purity Profiles

Optimizing the synthesis of this compound requires careful consideration of several factors to maximize reaction efficiency and ensure a high purity profile of the final product.

Stoichiometry: The molar ratio of the reactants is a critical parameter. An excess of hydrazine hydrate is often employed to drive the reaction to completion and minimize unreacted ester. A common molar ratio of ester to hydrazine is 1:1.2.

Solvent and Temperature: The choice of solvent and reaction temperature significantly impacts the reaction rate and yield. Protic solvents like methanol and ethanol are effective in solvating the reactants. The reaction is typically heated to reflux to increase the rate of reaction. who.int

Purification: After the reaction is complete, purification is necessary to remove any unreacted starting materials, byproducts, and the excess hydrazine hydrate. Recrystallization from a suitable solvent system, such as chloroform (B151607) and petroleum ether, is a common method to obtain the final product with high purity. who.int The process efficiency, based on the conversion of the starting ester to the carbohydrazide, can reach up to 75%. chemicalbook.com

Table 1: Reaction Conditions for Carbohydrazide Formation
ParameterConditionsSource
Starting Material Methyl 4-methylpiperazine-1-carboxylate
Reagent Hydrazine Hydrate who.int
Solvent Methanol or Ethanol
Temperature 60-80°C (Reflux)
Molar Ratio (Ester:Hydrazine) 1:1.2
Reaction Time 4-24 hours who.int
Yield 72% (optimized)

Emerging Synthetic Approaches and Sustainable Chemistry Principles

Recent research has focused on developing more efficient and environmentally friendly methods for the synthesis of piperazine derivatives, including this compound. These emerging approaches align with the principles of sustainable chemistry by aiming for higher yields, reduced reaction times, and the use of less hazardous reagents.

Catalytic Preparations for Enhanced Selectivity and Yield

Catalytic methods are being explored to improve the synthesis of monosubstituted piperazines. nih.gov The use of heterogeneous catalysts, such as metal ions supported on polymeric resins, offers advantages like simplified product isolation and catalyst reusability. nih.gov These catalytic systems can enhance the selectivity of the reaction, leading to higher yields of the desired product while minimizing the formation of byproducts. nih.gov While not yet specifically detailed for this compound in the provided context, the general principles of using catalysis to improve the efficiency of similar reactions are well-established. researchgate.net

Microwave-Assisted Synthesis of Piperazine Derivatives

Microwave-assisted synthesis has emerged as a powerful tool to accelerate organic reactions. mdpi.comyoutube.com This technique has been successfully applied to the synthesis of monosubstituted piperazine derivatives, offering significant reductions in reaction times compared to conventional heating methods. mdpi.com In many cases, reactions that would typically take several hours under reflux can be completed in a matter of minutes using microwave irradiation. mdpi.comresearchgate.net This rapid heating can lead to comparable or even higher yields and purity. mdpi.com The efficiency of microwave-assisted synthesis has been demonstrated for various piperazine derivatives, suggesting its potential applicability for the formation of this compound. nih.govmdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis
Synthesis MethodTypical Reaction TimeKey AdvantageSource
Conventional Heating Several hoursEstablished methodology mdpi.com
Microwave-Assisted MinutesSignificantly shorter reaction times mdpi.comresearchgate.net

Stereoselective Synthesis of Advanced Piperazine Hybrids

The development of stereoselective synthetic methods is crucial for producing chiral piperazine derivatives, which are important in medicinal chemistry. clockss.org While the synthesis of this compound itself does not inherently involve the creation of a new stereocenter, the broader field of piperazine synthesis is increasingly focused on controlling stereochemistry. clockss.orgnih.gov Techniques such as diastereoselective alkylation are employed to introduce chiral centers at specific positions on the piperazine ring. clockss.org These advanced methods allow for the creation of complex piperazine hybrids with defined three-dimensional structures, which can be critical for their biological activity. clockss.org

Chemical Reactivity, Functionalization, and Derivatization Strategies

Intrinsic Nucleophilicity of the Carbohydrazide (B1668358) Moiety

The carbohydrazide group (-CONHNH₂) is a key feature of 4-Methylpiperazine-1-carbohydrazide, imparting significant nucleophilic character to the molecule. This nucleophilicity is centered on the terminal amino group (-NH₂), which readily participates in reactions with electrophilic species. The lone pair of electrons on the terminal nitrogen atom is available for donation, initiating nucleophilic attack on carbonyl carbons and other electron-deficient centers. The adjacent acyl group, while electron-withdrawing, does not completely diminish the nucleophilicity of the terminal amine, allowing it to engage in various chemical transformations. This intrinsic reactivity is fundamental to the synthesis of a wide array of derivatives. ajgreenchem.com

The carbohydrazide moiety possesses a suitable hydrogen-bond donor property, enabling strong interactions with biological targets such as enzymes. ajgreenchem.com This characteristic is crucial in the design of pharmacologically active compounds.

Formation of Schiff Bases and their Structural Versatility

One of the most important reactions involving the carbohydrazide group is its condensation with aldehydes and ketones to form Schiff bases, also known as hydrazones. dergipark.org.tr This reaction proceeds through the nucleophilic attack of the terminal amine of the carbohydrazide on the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the characteristic azomethine group (-N=CH-). dergipark.org.tryoutube.com

The general reaction can be represented as: R-CHO + H₂NNHC(O)-R' → R-CH=NNHC(O)-R' + H₂O

The resulting Schiff bases exhibit significant structural versatility, which can be attributed to several factors:

Variety of Carbonyl Compounds: A wide range of aromatic and aliphatic aldehydes and ketones can be employed, leading to a diverse library of Schiff base derivatives with varying steric and electronic properties. dergipark.org.tr

Isomerism: The presence of the C=N double bond can lead to geometric isomerism (E/Z isomers), which can influence the biological activity and physicochemical properties of the molecule.

Tautomerism: Schiff bases derived from carbohydrazides can exist in keto-enol tautomeric forms, particularly when coordinating with metal ions. ajgreenchem.com

The formation of Schiff bases is a cornerstone of the derivatization of this compound, providing access to compounds with a broad spectrum of applications, including in the development of novel therapeutic agents. dergipark.org.tr

Coordination Chemistry and Metal Complexation

This compound and its Schiff base derivatives are excellent ligands for the formation of coordination complexes with various transition metals. The presence of multiple donor atoms (nitrogen and oxygen) allows for versatile coordination behavior. rsc.orgnih.gov

Transition metal complexes of this compound and its derivatives are typically synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent, often under reflux. nih.govmdpi.com For instance, complexes of metals like Cobalt(II) and Cadmium(II) have been prepared and characterized. nih.govresearchgate.net The stoichiometry of the resulting complexes (metal-to-ligand ratio) can often be controlled by adjusting the molar ratios of the reactants. mdpi.com

Metal IonLigandGeneral Synthetic Method
Cobalt(II)4-Methylpiperazine-1-carbodithioic acidReaction of Co(II) salt with the ligand in a suitable solvent. researchgate.net
Cadmium(II)4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol (a related ligand)Reaction of Cd(II) salt with the ligand in an alcoholic medium. nih.gov

In its metal complexes, this compound and its derivatives can act as multidentate ligands, binding to the metal center through two or more donor atoms. A common coordination mode is bidentate, where the ligand coordinates to the metal ion through the carbonyl oxygen and the terminal amino nitrogen of the carbohydrazide moiety, forming a stable five-membered chelate ring. nih.gov In the case of Schiff base derivatives, coordination typically occurs through the azomethine nitrogen and the enolic oxygen. mdpi.com The piperazine (B1678402) nitrogen atoms can also participate in coordination, leading to higher denticity and the formation of polynuclear complexes. researchgate.net

The geometry of the resulting metal complexes is influenced by several factors, including the nature of the metal ion, its oxidation state, the coordination number, and the steric and electronic properties of the ligand. Common geometries observed for transition metal complexes of ligands derived from carbohydrazides include octahedral, square planar, and tetrahedral. nih.govresearchgate.net For example, studies on related piperazine-based ligands have shown that Ni(II) and Cu(II) complexes can adopt square pyramidal or octahedral geometries. researchgate.net Similarly, Cu(II) complexes with related Schiff base ligands have been found to exhibit square planar structures, while other metal complexes may be tetrahedral. nih.gov

Metal IonProposed GeometryReference Ligand System
Ni(II)Octahedral/Square Pyramidal researchgate.net4-Methylpiperazine-1-carbodithioate (B13920161) researchgate.net
Cu(II)Octahedral/Square Pyramidal researchgate.net4-Methylpiperazine-1-carbodithioate researchgate.net
Cu(II)Square Planar nih.gov4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov
Zn(II), Cd(II), Sn(II)Tetrahedral nih.gov4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol nih.gov

Cyclization Reactions for Heterocyclic Ring Systems

The hydrazide group (-CONHNH₂) in this compound is the focal point for synthesizing five-membered heterocycles containing multiple heteroatoms. By reacting with appropriate one or two-carbon synthons, it can be readily converted into 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles.

The synthesis of 2,5-disubstituted 1,3,4-oxadiazole (B1194373) derivatives from this compound can be achieved through several established methods. One of the most common strategies involves a two-step process. Initially, the carbohydrazide is reacted with carbon disulfide in a basic alcoholic solution, such as potassium hydroxide (B78521) in ethanol (B145695). This reaction yields an intermediate potassium dithiocarbazinate salt. Subsequent heating of this salt with a dehydrating agent or an oxidizing agent leads to the cyclization into a 5-substituted-1,3,4-oxadiazole-2-thiol. jchemrev.com

Another prominent method is the cyclodehydration of a diacylhydrazine intermediate. nih.gov This involves acylating the terminal nitrogen of this compound with an appropriate acid chloride or anhydride (B1165640). The resulting N,N'-diacylhydrazine is then treated with a strong dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid, which induces cyclization to form the 1,3,4-oxadiazole ring. nih.govnih.gov The choice of the acylating agent determines the substituent at the 5-position of the resulting oxadiazole.

A variety of reagents can be used for the cyclization step, each with its own advantages regarding reaction conditions and yield.

Starting MaterialReagent 1Reagent 2ProductReference
This compoundCarbon Disulfide (CS₂)Potassium Hydroxide (KOH)5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol jchemrev.com
N'-Aroyl-4-methylpiperazine-1-carbohydrazidePhosphorus Oxychloride (POCl₃)N/A2-Aryl-5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole nih.gov
N'-Aroyl-4-methylpiperazine-1-carbohydrazideThionyl Chloride (SOCl₂)N/A2-Aryl-5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole nih.gov
This compoundAryl IsothiocyanateTBTU2-(Arylamino)-5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole luxembourg-bio.com

This table is representative of common synthetic routes. TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) is a coupling reagent used for cyclodesulfurization.

The construction of the 1,3,4-thiadiazole (B1197879) ring from this compound parallels the synthesis of oxadiazoles (B1248032) but utilizes sulfur-containing reagents. A widely used method involves the reaction of the carbohydrazide with thiosemicarbazide (B42300) in the presence of a dehydrating agent like concentrated sulfuric acid or phosphorus oxychloride. sbq.org.br This reaction proceeds through the formation of an acylthiosemicarbazide intermediate, which then undergoes acid-catalyzed cyclization to yield a 2-amino-5-substituted-1,3,4-thiadiazole derivative. sbq.org.br

Alternatively, 1,3,4-thiadiazoles can be synthesized by reacting the carbohydrazide with carbon disulfide. In a basic medium, this reaction forms a dithiocarbazate intermediate, which can be cyclized to a 1,3,4-thiadiazole-2-thiol (B7761032) derivative upon heating in the presence of an acid. sbq.org.br The choice of cyclizing agent is crucial and can influence the final product and yield. ijraset.com For instance, acetic anhydride can be used to cyclize thiosemicarbazone precursors, which are formed by condensing the hydrazide with an aldehyde followed by reaction with thiosemicarbazide. nih.gov

Starting MaterialReagent(s)Cyclizing AgentProductReference
This compoundThiosemicarbazideConcentrated H₂SO₄2-Amino-5-((4-methylpiperazin-1-yl)methyl)-1,3,4-thiadiazole sbq.org.br
This compoundCarbon Disulfide, KOHAcid (e.g., HCl)5-((4-methylpiperazin-1-yl)methyl)-1,3,4-thiadiazole-2-thiol sbq.org.br
Acylthiosemicarbazide derivativeAcetic AnhydrideN/AN-Acetyl-2-acetamido-5-substituted-1,3,4-thiadiazole nih.gov
Acylthiosemicarbazide derivativePolyphosphate Ester (PPE)N/A2-Amino-5-substituted-1,3,4-thiadiazole encyclopedia.pub

This table illustrates common synthetic pathways for 1,3,4-thiadiazoles starting from a carbohydrazide precursor.

The synthesis of 1,2,4-triazoles from this compound typically involves reaction with a nitrogen-containing one-carbon synthon. A common and effective route is the Pellizzari reaction, which involves heating the carbohydrazide with an amide, such as formamide, to yield a 3-substituted-1,2,4-triazole. scispace.com

Another versatile method requires the initial conversion of the carbohydrazide into a thiosemicarbazide intermediate by reacting it with an isothiocyanate. The resulting N-substituted thiosemicarbazide can then be cyclized under basic conditions, often using sodium hydroxide or sodium ethoxide. This intramolecular cyclization involves the elimination of a water molecule and hydrogen sulfide (B99878) to form the 1,2,4-triazole (B32235) ring. nih.gov The substituents on the final triazole are determined by the isothiocyanate and the carbohydrazide used. Alternatively, condensation with nitrile derivatives in the presence of a base can also lead to the formation of the triazole ring system. scielo.br

Starting MaterialReagent 1Reagent 2/ConditionProductReference
This compoundFormamideHeat3-((4-Methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole scispace.comorganic-chemistry.org
This compoundPhenyl IsothiocyanateNaOH (aq), Reflux4-Phenyl-5-((4-methylpiperazin-1-yl)methyl)-4H-1,2,4-triazole-3-thiol nih.gov
This compoundHydrazonoyl ChloridesN-Methylimidazole1,3-Disubstituted-5-((4-methylpiperazin-1-yl)methyl)-1H-1,2,4-triazole isres.org
This compoundCarboxylic Acid, HydrazinophthalazineEDC, HOBT1,2,4-Triazole derivative scielo.br

This table represents established methods for 1,2,4-triazole synthesis. EDC (1-Ethyl-3-(3'-dimethylaminopropyl)-carbodiimide hydrochloride) and HOBT (1-Hydroxybenzotriazole) are coupling agents.

Mannich bases are produced through an aminoalkylation process known as the Mannich reaction. This three-component condensation involves an active hydrogen-containing compound, formaldehyde (B43269), and a primary or secondary amine. wikipedia.orgnih.gov In the context of this compound, it is not the hydrazide itself but its heterocyclic derivatives, specifically those with an acidic N-H proton, that serve as the substrate for the Mannich reaction.

A key precursor is 5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol, synthesized as described in section 3.4.1. This compound exists in tautomeric equilibrium with its thione form, which possesses an acidic N-H proton on the heterocyclic ring. consensus.app This proton is readily displaced in the Mannich reaction. The reaction is typically carried out by treating the oxadiazole-2-thiol with formaldehyde and a secondary amine (such as dimethylamine, piperidine, or morpholine) in a suitable solvent like ethanol. consensus.appnih.gov The result is the formation of an N-Mannich base, where an aminomethyl group is attached to the nitrogen atom of the oxadiazole ring. nih.gov

SubstrateSecondary AmineReagentProduct TypeReference
5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiolDimethylamineFormaldehydeN-Mannich Base consensus.appnih.gov
5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiolPiperidineFormaldehydeN-Mannich Base nih.gov
5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiolMorpholineFormaldehydeN-Mannich Base nih.gov
5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol4-MethylpiperazineFormaldehydeN-Mannich Base nih.gov
5-((4-methylpiperazin-1-yl)methyl)-1,3,4-oxadiazole-2-thiol4-PhenylpiperazineFormaldehydeN-Mannich Base nih.gov

This table exemplifies the formation of N-Mannich bases from a common heterocyclic derivative of this compound.

Applications in Medicinal Chemistry and Biological Activity Investigations

Exploration of Pharmacological Potential and Therapeutic Applications

Preliminary research suggests that 4-Methylpiperazine-1-carbohydrazide possesses anti-inflammatory, analgesic, and antimicrobial properties. The presence of the carbohydrazide (B1668358) functional group attached to the 4-methylpiperazine core structure is thought to be crucial for its biological interactions.

Anti-inflammatory Efficacy and Mechanisms

While specific preclinical data on the anti-inflammatory effects of this compound are not extensively detailed in publicly available research, studies on closely related analogues provide significant insights into the potential of this chemical class. One such analogue, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , has demonstrated notable anti-inflammatory activity in preclinical models.

In a carrageenan-induced paw edema model in mice, LQFM182, when administered orally at a dose of 100 mg/kg, significantly reduced edema formation at all observed time points. nih.gov Furthermore, in a pleurisy model induced by carrageenan, this compound was found to decrease cell migration, particularly of polymorphonuclear cells. nih.gov This anti-inflammatory effect is associated with a reduction in the activity of myeloperoxidase, an enzyme indicative of neutrophil infiltration in inflamed tissues. nih.gov

The mechanism underlying these anti-inflammatory effects appears to be linked to the modulation of pro-inflammatory cytokines. Specifically, treatment with LQFM182 led to a reduction in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1beta (IL-1β) in the pleural exudate. nih.gov

Analogue Preclinical Model Key Findings
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Carrageenan-induced paw edemaReduced edema formation at all time points (100 mg/kg, p.o.). nih.gov
Carrageenan-induced pleurisyReduced cell migration and myeloperoxidase activity. nih.gov
Decreased levels of TNF-α and IL-1β. nih.gov

Analgesic Properties in Preclinical Models

The analgesic potential of piperazine (B1678402) derivatives has been an area of active research. thieme-connect.com For the analogue (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182) , analgesic properties have been demonstrated in various preclinical models.

In the acetic acid-induced abdominal writhing test, a model for visceral pain, LQFM182 showed a dose-dependent reduction in the number of writhing episodes. nih.gov In the formalin-induced pain test, which has two distinct phases representing neurogenic and inflammatory pain, an intermediate dose of LQFM182 (100 mg/kg, p.o.) was effective in reducing the paw licking time in the second (inflammatory) phase of the test. nih.gov However, the compound did not show significant activity in the tail flick test, a model for spinally mediated analgesia. nih.gov

Analogue Preclinical Model Key Findings
(4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone (LQFM182)Acetic acid-induced writhingDose-dependent decrease in writhing. nih.gov
Formalin-induced pain testReduced paw licking time in the second phase (100 mg/kg, p.o.). nih.gov

Antimicrobial Activities (Antibacterial, Antifungal)

The structural framework of this compound suggests potential for antimicrobial activity. While specific data for this compound is limited, research on its closely related analogue, 4-methylpiperazine-1-carbodithioate (B13920161) , particularly in the form of metal complexes, has shown promising antimicrobial effects.

Mixed ligand transition metal complexes of 4-methylpiperazine-1-carbodithioate have been synthesized and screened for their in vitro antimicrobial activity against a panel of bacteria and fungi. scielo.brnih.gov These complexes have demonstrated varied but significant activity, with their minimum inhibitory concentrations (MIC) determined against several pathogenic strains. scielo.brnih.gov For instance, certain cobalt and manganese complexes of this analogue exhibited potent activity against Candida albicans and Escherichia coli. scielo.brnih.gov

Analogue Microorganism MIC (µg/mL)
[Co(4-MPipzcdt)(phen)₂]ClCandida albicans<8 nih.gov
Escherichia coli16 nih.gov
Pseudomonas aeruginosa16 nih.gov
Staphylococcus aureus64-256 nih.gov
Enterococcus faecalis128-256 nih.gov
[Mn(4-MPipzcdt)₂(phen)]Candida albicans8 nih.gov
Escherichia coli32 nih.gov
Staphylococcus aureus64 nih.gov

4-MPipzcdt = 4-methylpiperazine-1-carbodithioate; phen = 1,10-phenanthroline

Anticancer and Cytotoxic Effects

The piperazine scaffold is a common feature in many anticancer agents. While direct cytotoxic data for this compound is not extensively documented, numerous studies on its derivatives have revealed significant anticancer potential. For example, novel piperazine derivatives have been shown to effectively restrain the growth of HepG2 (liver cancer) cells. nih.gov

One study on 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives demonstrated cytotoxic activity against a range of breast cancer cell lines, including MCF7, BT20, T47D, and CAMA-1. acs.org Another series of 4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivatives also showed activity against breast cancer cells, with IC₅₀ values in the micromolar range. acs.org Furthermore, certain imidazopyridine carbohydrazide derivatives have exhibited cytotoxic potential against breast (MCF-7) and colon (HT-29) cancer cell lines. nih.gov

Analogue Class Cancer Cell Line IC₅₀ Range (µM)
1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivativesBreast Cancer (MCF7, BT20, T47D, CAMA-1)0.31–120.52 acs.org
4-acyl-1-phenylaminocarbonyl-2-substituted-piperazine derivativesBreast Cancer< 20 for most active derivatives acs.org
Imidazopyridine carbohydrazide derivativesBreast Cancer (MCF-7)22.6 (for compound 7d) nih.gov
Colon Cancer (HT-29)13.4 (for compound 7d) nih.gov

Antitubercular Activity of Related Analogues

The carbohydrazide moiety is a key structural feature of the first-line antitubercular drug isoniazid. This has prompted the investigation of various carbohydrazide derivatives for their potential activity against Mycobacterium tuberculosis. While specific data for this compound is not available, studies on related pyridine-4-carbohydrazide and nicotinic acid hydrazide derivatives have shown promising results.

Novel amides combining pyridine-4-carbohydrazide with other antimicrobial agents have demonstrated potent antimycobacterial activity, with some derivatives exhibiting MIC values as low as ≤0.25 µM against drug-susceptible M. tuberculosis strains. nih.gov These compounds were also effective against M. kansasii and some multidrug-resistant (MDR) strains. nih.gov Similarly, certain isatin (B1672199) hydrazides derived from nicotinic acid showed significant activity against M. tuberculosis, with MIC values as low as 6.25 µg/mL. mdpi.com

Analogue Class Mycobacterium Strain MIC Range
Pyridine-4-carbohydrazide derivativesM. tuberculosis (drug-susceptible)≤0.25 µM nih.gov
M. kansasii≤1 µM nih.gov
M. tuberculosis (MDR)≥8 µM nih.gov
Isatin hydrazides of nicotinic acidM. tuberculosis6.25 - 25 µg/mL mdpi.com

Molecular Mechanisms of Biological Action

The diverse biological activities of this compound and its analogues are underpinned by their interaction with various molecular targets. The proposed mechanisms of action are multifaceted and depend on the specific biological effect being considered.

In the context of inflammation, the mechanism is believed to involve the modulation of key inflammatory pathways. Research on related piperazine derivatives suggests an ability to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. nih.gov This is likely mediated through the inhibition of signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is a critical regulator of the inflammatory response.

The antimicrobial activity of derivatives such as the metal complexes of 4-methylpiperazine-1-carbodithioate is likely due to the complex's ability to interfere with essential cellular processes in microorganisms. The exact mechanism is not fully elucidated but may involve the inhibition of crucial enzymes or disruption of cell membrane integrity.

For anticancer activity, piperazine derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. researchgate.net This can occur through various mechanisms, including the activation of caspases, which are key enzymes in the apoptotic cascade.

In the case of antitubercular activity, the carbohydrazide moiety suggests a potential mechanism similar to that of isoniazid, which involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall. nih.gov Molecular docking studies on some furan/thiophene carbohydrazides have suggested that they may act by inhibiting the enzyme enoyl ACP reductase, a key enzyme in the fatty acid synthesis pathway of M. tuberculosis. nih.gov

Modulation of Enzyme Activities

This compound (MPC) has been identified as a modulator of various enzymes, particularly those associated with inflammation and pain pathways. Research indicates that the compound's biological effects are partly achieved by interacting with these enzymes, leading to altered biochemical responses. For instance, studies on structurally related piperazine derivatives have shown inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the metabolic pathway of arachidonic acid to produce inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.gov The anti-inflammatory activity of similar piperazine compounds has been linked to the reduction of myeloperoxidase (MPO) enzyme activity, an enzyme indicative of neutrophil infiltration in inflamed tissues. nih.gov

Receptor Interactions and Binding Affinity

The biological activity of this compound is also attributed to its ability to bind with specific biological receptors. The carbohydrazide moiety, combined with the piperazine ring, enhances the molecule's reactivity and its potential for interaction with various biological targets. It is suggested that MPC may modulate the activity of receptors involved in pain perception and inflammatory responses. While specific binding affinity data for this compound is not extensively detailed in the provided results, the analgesic and anti-inflammatory effects observed in studies of this and related compounds suggest a functional interaction with relevant receptor systems.

Intervention in Inflammatory Signaling Pathways (e.g., NF-κB Pathway, Pro-inflammatory Cytokines)

A significant aspect of the mechanism of action for this compound involves its intervention in key inflammatory signaling cascades. The compound has been shown to modulate the nuclear factor-kappa B (NF-κB) pathway, a critical regulator of inflammatory responses. By interacting with this pathway, MPC can influence the production of pro-inflammatory cytokines. Specifically, it has been noted to decrease the levels of potent inflammatory mediators like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). nih.gov The reduction of these cytokines is a key indicator of the compound's anti-inflammatory potential. nih.gov

Signaling PathwayEffect of InterventionAssociated CytokinesReference
Nuclear Factor-kappa B (NF-κB)ModulationTNF-α, IL-1β
Pro-inflammatory Cytokine ProductionReductionTNF-α, IL-1β nih.gov

In Vivo Metabolic Fate and Biotransformation Pathways

Identification of Hydrolysis Products (e.g., 4-methylpiperazine, carbohydrazide fragments)

In vivo, this compound undergoes metabolic breakdown. One of the primary biotransformation reactions is hydrolysis. This process involves the cleavage of the molecule into its constituent parts: 4-methylpiperazine and carbohydrazide fragments . These resulting fragments can then be further metabolized or eliminated from the body.

Acetylation Reactions by N-acetyltransferase

Acetylation is another key metabolic pathway for this compound. This reaction is mediated by the enzyme N-acetyltransferase. nih.gov This enzymatic process leads to the formation of N-acetylated metabolites, which is a common route for the biotransformation of compounds containing amine or hydrazine (B178648) functionalities.

Characterization of Key Metabolites (e.g., Desmethyl, N-acetylated)

Metabolic studies have identified several key metabolites of this compound and structurally similar compounds. nih.gov The primary metabolites characterized include:

Desmethyl derivative (M1) : This metabolite is formed via demethylation of the parent compound. nih.gov

N-acetylated metabolite (M6) : This metabolite is the result of the N-acetyltransferase-mediated acetylation of the desmethyl metabolite (M1). nih.gov

Studies on related piperazine compounds have also identified other metabolic products, such as N-oxide metabolites and products from the oxidative ring-opening of the piperazine structure. nih.gov

MetabolitePrecursorMetabolic ReactionReference
Desmethyl derivative (M1)This compoundDemethylation nih.gov
N-acetylated metabolite (M6)Desmethyl derivative (M1)Acetylation by N-acetyltransferase nih.gov

Strategic Role as a Building Block in Drug Development and Design

This compound is a bifunctional molecule that serves as a valuable intermediate and building block in the synthesis of more complex, biologically active compounds. Its structure is composed of two key pharmacophoric elements: the N-methylpiperazine moiety and the carbohydrazide functional group. The piperazine ring system is considered a "privileged scaffold" in medicinal chemistry, frequently incorporated into drug molecules to modulate physicochemical properties such as solubility, basicity, and pharmacokinetic profiles. nih.gov The presence of the N-methyl group often enhances central nervous system penetration and metabolic stability.

The carbohydrazide group (-CONHNH₂) is a particularly versatile reactive handle. enamine.net It readily undergoes condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones), which are themselves a class of compounds with diverse biological activities. Furthermore, the hydrazide moiety is a crucial precursor for the synthesis of various five-membered heterocycles, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are core structures in many established therapeutic agents. nih.govresearchgate.net This synthetic tractability allows chemists to use this compound as a starting point to generate large libraries of diverse molecules for biological screening. enamine.net

Scaffold Optimization for Novel Drug Candidates

Scaffold optimization is a critical process in drug discovery where a basic chemical structure (the scaffold) is systematically modified to enhance its therapeutic properties. This compound provides a robust scaffold for such optimization. researchgate.net Starting with this core, medicinal chemists can explore a wide chemical space by introducing various substituents, aiming to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the resulting drug candidates. nih.gov

For instance, research on other heterocyclic cores demonstrates the power of this approach. In the development of inhibitors for Fatty Acid-Binding Protein 4 (FABP4), a pyridazinone scaffold was systematically optimized, leading to new analogs with significantly increased potency. researchgate.net Similarly, a series of 1,4-disubstituted piperazine derivatives designed as HIV-1 entry inhibitors were optimized from an initial lead. The resulting analog, B07 hydrochloride, not only retained potent anti-HIV activity but also showed vastly improved water solubility and oral bioavailability compared to the parent compound. nih.gov This highlights a common strategy: using the piperazine core for favorable pharmacokinetics while modifying other parts of the molecule to fine-tune the pharmacological activity.

The optimization process often involves creating a library of derivatives and testing them in biological assays. The data below illustrates how structural modifications on a related piperazine scaffold led to improved drug-like properties.

Table 1: Example of Scaffold Optimization for Piperazine-Based HIV-1 Inhibitors This table is based on findings for 1,4-disubstituted piperazine derivatives and serves as an illustrative example of the optimization process.

Compound Modification Anti-HIV-1 Activity (IC₅₀) Oral Bioavailability Key Improvement
TAK-220 Reference Compound High 1.4% Potent but poor bioavailability

Source: Adapted from findings on novel 1,4-disubstituted piperazine derivatives. nih.gov

Structure-Activity Relationship (SAR) Derivations

Structure-Activity Relationship (SAR) analysis is fundamental to understanding how specific structural features of a molecule contribute to its biological effect. By synthesizing and testing a series of related compounds based on the this compound scaffold, researchers can deduce critical SAR information. This knowledge guides the rational design of more effective and selective drug candidates. rsc.org

For example, studies on other piperazine-containing molecules have yielded detailed SAR insights. In a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives developed as analgesics, the nature of the substituent on the piperazine nitrogen was found to be crucial. nih.gov Modifications at this position could switch the compound's activity from a potent narcotic agonist to a narcotic antagonist. Furthermore, the stereochemistry was critical; the S-(+) enantiomers generally displayed stronger analgesic activity, whereas some R-(-) enantiomers exhibited antagonist properties. nih.gov

In another example involving chalcones bearing an N-methylpiperazine moiety, substitutions on the aromatic rings were shown to directly influence inhibitory activity against monoamine oxidase (MAO) enzymes. researchgate.net This systematic approach of altering specific parts of the molecule and measuring the resulting change in biological function is the essence of SAR.

Table 2: Illustrative SAR Findings for Piperazine Derivatives This table summarizes SAR principles from various piperazine-based compound series.

Scaffold/Series Structural Modification Observed Effect on Activity Target/Assay
1-Substituted Piperazines Changing substituent on piperazine nitrogen Modulated activity between agonist and antagonist Opioid Receptors
1-Substituted Piperazines (S)-(+) vs. (R)-(-) enantiomer (S)-(+) enantiomers were more potent analgesics Opioid Receptors
N-Methylpiperazine Chalcones Adding electron-donating/withdrawing groups to aromatic rings Modulated inhibitory potency Monoamine Oxidase (MAO)

Source: Compiled from studies on various piperazine and hydrazone derivatives. nih.govresearchgate.netresearchgate.net

Comparative Pharmacological Profiling with Other Piperazine Derivatives

The piperazine ring is a versatile scaffold found in a wide array of FDA-approved drugs with diverse pharmacological actions. nih.govnih.gov A comparative analysis reveals how the specific functionalization of the piperazine core dictates its therapeutic application. While piperazine itself has anthelmintic properties, its derivatives are used to treat a vast range of conditions.

Compounds derived from this compound are anticipated to have their own unique pharmacological profile, influenced by both the N-methylpiperazine group and the derivatized carbohydrazide moiety. The N-methylpiperazine unit is prevalent in many CNS-active drugs, suggesting potential applications in neurology or psychiatry. nih.gov The carbohydrazide portion, often used to create hydrazones or triazoles, can impart antimicrobial or anti-inflammatory activities. researchgate.net

This contrasts with other piperazine derivatives where different substitutions lead to entirely different pharmacological classes. For example, attaching large aromatic moieties can lead to antipsychotics, while other specific substitutions result in antivirals, anticancer agents, or calcium channel blockers. nih.govnih.gov This diversity underscores the power of the piperazine ring as a modular building block in drug design.

Table 3: Comparative Pharmacology of Various Piperazine Derivatives

Derivative Class/Example Drug Key Structural Feature Primary Pharmacological Activity
Derivatives of this compound N-methylpiperazine + Derivatized Carbohydrazide Potential Anticancer, Antimicrobial, Analgesic, Anti-inflammatory researchgate.net
Vortioxetine Piperazine linked to two aromatic rings Antidepressant (Serotonin Modulator) nih.gov
Netupitant N-methylpiperazine linked to a substituted pyridine Antiemetic (NK1 Receptor Antagonist) nih.gov
1,4-Disubstituted Piperazines (e.g., Maraviroc analogs) Piperazine as a central scaffold linking other groups Antiviral (CCR5 Antagonist for HIV) nih.gov
1-Substituted 4-aryl-piperazines Piperazine linking an aryl group and another moiety Analgesic (Opioid Agonist/Antagonist) nih.gov

| Aryloxyaminopropanol Piperazines | Piperazine as part of a larger structure | Cardiovascular (Calcium Channel Blocker) nih.gov |

Advanced Analytical and Spectroscopic Characterization

Spectroscopic Techniques for Structural Elucidation

Spectroscopic analysis is the cornerstone of molecular characterization. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) offer complementary information that, when combined, provides an unambiguous structural determination of 4-Methylpiperazine-1-carbohydrazide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The piperazine (B1678402) ring protons typically appear as complex multiplets due to their conformational arrangement. Protons on carbons adjacent to the electron-withdrawing carbonyl group of the hydrazide are shifted downfield compared to those adjacent to the methyl-substituted nitrogen. The methyl protons appear as a sharp singlet, while the hydrazide N-H protons are often broad and their chemical shift can be dependent on solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-NH (Hydrazide)~8.0 - 9.0Broad Singlet1H
-NH₂ (Hydrazide)~4.0 - 5.0Broad Singlet2H
Piperazine H (adjacent to C=O)~3.3 - 3.6Triplet4H
Piperazine H (adjacent to N-CH₃)~2.3 - 2.6Triplet4H
N-CH₃~2.2 - 2.3Singlet3H

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of unique carbon atoms and their electronic environment. The carbonyl carbon of the hydrazide group is characteristically found at the low-field end of the spectrum. The carbons of the piperazine ring are differentiated based on their proximity to the different nitrogen substituents. In some piperazine derivatives, the two sets of CH₂ signals are observed at approximately 52 and 46 ppm. mdpi.com

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C=O (Carbohydrazide)~155 - 165
Piperazine C (adjacent to C=O)~45 - 55
Piperazine C (adjacent to N-CH₃)~50 - 60
N-CH₃~45 - 50

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound will display characteristic absorption bands for its key functional groups. The hydrazide moiety is particularly prominent, showing sharp N-H stretching bands from the -NH and -NH₂ groups, as well as a strong C=O (carbonyl) stretching vibration, often referred to as the Amide I band. The C-H bonds of the methyl and piperazine methylene (B1212753) groups will also produce distinct stretching and bending vibrations.

Table 3: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
N-H (Hydrazide)Stretch3200 - 3400Medium-Strong
C-H (Aliphatic)Stretch2800 - 3000Medium-Strong
C=O (Amide I)Stretch1640 - 1680Strong
N-H (Amide II)Bend1550 - 1640Medium
C-NStretch1100 - 1300Medium

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound. It typically generates protonated molecular ions [M+H]⁺ in positive ion mode. The basic nitrogen atoms in the piperazine ring are readily protonated. In addition to the protonated molecule, adducts with other cations present in the solvent, such as sodium [M+Na]⁺ and potassium [M+K]⁺, are commonly observed. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, yielding structural information based on the resulting daughter ions.

Table 4: Predicted ESI-MS Adducts for this compound (C₆H₁₄N₄O, Mol. Wt: 158.20 g/mol)

Adduct IonExpected Mass-to-Charge Ratio (m/z)
[M+H]⁺159.12
[M+Na]⁺181.10
[M+K]⁺197.07

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio with very high accuracy. This allows for the determination of the precise elemental composition of the molecule from its exact mass. For this compound (C₆H₁₄N₄O), HRMS can confirm the molecular formula by matching the experimentally measured mass of the protonated ion ([M+H]⁺, C₆H₁₅N₄O⁺) to its calculated theoretical mass with a high degree of precision (typically within 5 ppm).

Liquid chromatography-mass spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This method is essential for assessing the purity of this compound and for analyzing it within complex mixtures, such as biological fluids or reaction media. A reverse-phase C18 column is typically used to separate the compound from impurities before it enters the mass spectrometer for detection and quantification. nih.govnih.gov The development of sensitive LC-MS/MS methods allows for the reliable quantification of piperazine derivatives at very low concentrations. nih.gov

Chromatographic Separation and Quantification Methods

Chromatographic techniques are fundamental in the analysis of this compound and related piperazine derivatives. These methods allow for the effective separation, identification, and quantification of the target analyte, often in the presence of impurities or other substances.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely used technique for the analysis of piperazine compounds. nih.govnih.gov Its application is often coupled with various detectors to achieve the desired selectivity and sensitivity. For piperazine derivatives that lack strong chromophores, derivatization is a common strategy to enable detection. researchgate.netresearchgate.net

HPLC coupled with Ultraviolet (UV) detection is a common analytical approach. However, for compounds with low UV activity, such as certain piperazine derivatives, a pre-column derivatization step is often necessary to form a UV-active product. researchgate.netresearchgate.net A method was developed for the analysis of 1-methyl-4-amino-piperazine (AMP), a related piperazine compound, which involved reacting it with benzaldehyde (B42025) to create a stable derivative with strong UV absorbance. researchgate.net This derivatization allows for the detection of trace amounts of the analyte in active pharmaceutical ingredients (APIs). researchgate.net The validation of such a method for AMP was performed in a range of approximately 30 to 190 ppm. researchgate.net Similarly, piperazine has been derivatized with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to facilitate its detection by HPLC-UV. researchgate.net

Table 1: Derivatization Method for HPLC-UV Analysis of a Piperazine Derivative (AMP) researchgate.net
ParameterDescription
Analyte1-methyl-4-amino-piperazine (AMP)
Derivatizing AgentBenzaldehyde
Resulting ProductStable, UV-active derivative
InstrumentationReadily available HPLC-UV systems
ApplicationAnalysis of trace amounts of AMP in Active Pharmaceutical Ingredients (API)
Validated Range~30 to 190 ppm (mass/mass relative to API)

HPLC with an Evaporative Light Scattering Detector (ELSD) is another method mentioned for the analysis of piperazine residues. researchgate.netresearchgate.net ELSD is a universal detection method that does not require the analyte to possess a chromophore. This makes it particularly suitable for compounds like this compound, which may not have significant UV absorbance. The principle of ELSD involves the nebulization of the column eluent, evaporation of the mobile phase, and detection of the light scattered by the non-volatile analyte particles. This technique has been cited as an option for measuring piperazine residues. researchgate.netresearchgate.net

For highly sensitive quantification, HPLC with Fluorescence Detection (FLD) can be employed. researchgate.netresearchgate.net Similar to UV detection, this method often requires derivatization if the target compound is not naturally fluorescent. The use of a fluorescent tagging agent, such as 4-chloro-7-nitrobenzofuran (NBD-Cl) for piperazine, can create a derivative that allows for detection at very low concentrations. researchgate.net This approach has been successfully applied to the determination of piperazine residues in various samples. researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering improved resolution, speed, and sensitivity. This is achieved by using columns with smaller particle sizes (typically under 2 μm). A UPLC-MS/MS method was developed for the simultaneous quantification of 1-amino-4-methyl-piperazine (AMP) and 1-methyl-4-nitroso-piperazine (MNP), which are structurally related to this compound. mdpi.com This method is crucial for monitoring these substances as they can be degradation products or impurities in pharmaceutical manufacturing. mdpi.com The separation was performed on an InfinityLab Poroshell HPH-C18 column (100 mm, 2.1 mm i.d., 1.9 μm particle size), demonstrating the high efficiency of UPLC systems. mdpi.com

Table 2: UPLC-MS/MS Parameters for Analysis of Related Piperazine Compounds (AMP and MNP) mdpi.com
ParameterCondition
TechniqueUHPLC-MS/MS
ColumnInfinityLab Poroshell HPH-C18 (100 mm, 2.1 mm i.d., 1.9 μm)
Column Temperature40 °C
Injection Volume1 μL
Mobile Phase Gradient0.0–2.7 min, 90% A; 2.7–3.0 min, 90–5% A; 3.1–11 min, 5% A; 11.1–23 min, 90% A
DetectionQQQ Ultivo triple quadrupole mass spectrometer with ESI source (Positive Ion Mode)

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

Gas Chromatography coupled with Tandem Mass Spectrometry (GC-MS/MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. researchgate.net It offers high selectivity and sensitivity, making it suitable for analyzing complex mixtures. cmbr-journal.com A simple GC method was developed and validated for the quantitative determination of piperazine, 1-methyl piperazine, and 1-ethyl piperazine in pharmaceutical drug substances. researchgate.net The method utilized a DB-17 column and helium carrier gas, demonstrating robust separation of these related compounds. researchgate.net Furthermore, GC-MS has been instrumental in differentiating between structural isomers, such as methylbenzylpiperazines (MBPs), by analyzing their unique mass spectral fragmentation patterns. nih.gov The use of perfluoroacylation as a derivatization technique can sometimes aid in analysis, though it may not always provide additional fragments for discriminating between isomers. nih.gov The high sensitivity of GC-MS, particularly in Multiple Reaction Monitoring (MRM) mode, allows for low detection limits, often in the μg L⁻¹ range. mdpi.com

Table 3: GC Method Parameters for Analysis of Related Piperazine Compounds researchgate.net
ParameterCondition
ColumnDB-17, 30 m length, 0.53 mm ID, 1 µm film thickness
Carrier GasHelium
Flow Rate2 mL/min
Injector Temperature250°C
Detector Temperature260°C
Injection Volume1.0 µL
Oven Program150°C for 10 min, then ramp at 35°C/min to 260°C, hold for 2 min
DiluentMethanol (B129727)

Crystallographic Analysis for Solid-State Structure Determination (e.g., X-ray Diffraction)

To date, a comprehensive single-crystal X-ray diffraction study for this compound has not been reported in publicly available scientific literature. While crystallographic data for derivatives and related structures containing the 4-methylpiperazine moiety exist, the specific crystal structure of the title compound, which would detail its crystal system, space group, and precise unit cell dimensions, remains to be elucidated and published.

Such a study would be invaluable for understanding the three-dimensional arrangement of the molecule in the solid state. It would reveal critical information on bond lengths, bond angles, and torsion angles, as well as intermolecular interactions such as hydrogen bonding, which are crucial for predicting the compound's physical properties and its interactions in a biological context. The piperazine ring is known to adopt various conformations, such as chair or boat, and X-ray diffraction would definitively determine its conformation in the crystalline form of this compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. For this compound, with the molecular formula C₆H₁₄N₄O, the theoretical elemental composition can be calculated. However, experimental verification through combustion analysis is a critical step in confirming the purity and identity of a synthesized batch of the compound.

While specific experimental data from a peer-reviewed research article is not available, the expected theoretical percentages are as follows:

ElementSymbolAtomic MassNumber of AtomsTotal MassPercentage
CarbonC12.011672.06645.58%
HydrogenH1.0081414.1128.92%
NitrogenN14.007456.02835.42%
OxygenO15.999115.99910.11%
Total 158.205 100%

In a typical experimental setting, the determined percentages of Carbon, Hydrogen, and Nitrogen would be expected to be within ±0.4% of the theoretical values to confirm the compound's purity and empirical formula.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-Methylpiperazine-1-carbohydrazide, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-31G(d), are instrumental in elucidating its fundamental properties.

DFT-based calculations are employed to optimize the molecular geometry of this compound, predicting bond lengths, bond angles, and torsion angles. These theoretical parameters can be validated against experimental data from techniques like X-ray crystallography, with expected deviations for bond lengths typically within ±0.02 Å.

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. For derivatives of this compound, this gap is typically calculated to be in the range of 4.5–5.0 eV. A larger gap implies higher stability and lower reactivity.

Furthermore, DFT calculations can determine various electronic properties, including the dipole moment, which influences the molecule's solubility and interaction with polar solvents and biological targets. The molecular electrostatic potential (MEP) map can also be generated to visualize the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack.

Table 1: Predicted Electronic Properties of a this compound Derivative

Property Predicted Value Range Significance
HOMO-LUMO Gap 4.5 - 5.0 eV Indicates chemical reactivity and stability.
Dipole Moment Varies with conformation Influences solubility and intermolecular interactions.
Ionization Potential High Suggests stability against oxidation.

Thermodynamic properties such as enthalpy, entropy, and Gibbs free energy of formation can also be computed using DFT. nih.gov These calculations help in assessing the thermodynamic stability of the molecule and its derivatives under different conditions. The study of related piperazine (B1678402) compounds has shown that substitutions on the piperazine ring can impact carbamate (B1207046) stability, a factor relevant for applications like carbon dioxide capture. nih.gov

DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful tool for structural confirmation. Theoretical vibrational frequencies from Fourier-transform infrared (FT-IR) and Raman spectroscopy can be calculated and compared with experimental spectra. researchgate.net For instance, characteristic vibrational modes for the carbohydrazide (B1668358) group, such as N-H stretching (around 3300 cm⁻¹) and C=O stretching (around 1650 cm⁻¹), can be accurately predicted. nih.gov

Similarly, theoretical Nuclear Magnetic Resonance (NMR) chemical shifts for ¹H and ¹³C nuclei can be computed using methods like the Gauge-Including Atomic Orbital (GIAO) method. muni.cz These theoretical spectra aid in the assignment of experimental NMR signals, confirming the molecular structure. For related carbohydrazide structures, calculated chemical shifts have shown good agreement with experimental values. nih.gov

Table 2: Predicted Spectroscopic Data for this compound Moieties

Spectroscopic Technique Functional Group Predicted Wavenumber/Chemical Shift
FT-IR Carbonyl (C=O) ~1650 cm⁻¹
FT-IR Hydrazide (N-H) ~3300 cm⁻¹
¹³C NMR Carbonyl Carbon Varies with environment

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. This method is crucial for understanding the potential biological activity of compounds like this compound.

By predicting the binding affinity and the quality of the fit within an enzyme's active site, molecular docking can be used to estimate the enzyme inhibition potential of this compound derivatives. researchgate.net For instance, derivatives of piperazine have been studied as inhibitors of enzymes like α-glucosidase, where docking studies revealed binding to allosteric sites near the main active site. nih.gov The docking scores, which represent the binding energy, can be correlated with experimental inhibitory concentrations (e.g., IC₅₀ values) to build structure-activity relationship (SAR) models. These models are invaluable for prioritizing which derivatives to synthesize and test experimentally, thereby accelerating the drug discovery process.

Table 3: Interacting Compounds

Compound Name
This compound
4-(dimethylaminoalkyl)piperazine-1-carbodithioate
α-glucosidase
Androgen receptor
Carbon-dioxide
Nitrogen
Hydrogen

Molecular Dynamics Simulations for Conformational Stability

An MD simulation for this compound would involve creating a computational model of the molecule and simulating its movements and interactions with a surrounding solvent environment (typically water) over a specific period, often on the scale of nanoseconds to microseconds. This simulation would track the trajectory of each atom, providing insights into the molecule's conformational flexibility and stability.

The primary goal of such a simulation would be to identify the most stable, low-energy conformations of the molecule. The piperazine ring can exist in chair, boat, and twist-boat conformations. The presence of the methyl group on one nitrogen and the carbohydrazide group on the other will influence the equilibrium between these forms. MD simulations can quantify the energetic barriers between different conformations and the population of each conformational state at a given temperature.

Key parameters that would be analyzed from an MD simulation of this compound include:

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are most flexible. For instance, the carbohydrazide moiety might exhibit greater flexibility compared to the more rigid piperazine ring.

Hydrogen Bonding Analysis: To understand the intramolecular and intermolecular hydrogen bonds that stabilize the molecule's conformation and its interactions with solvent molecules. The carbohydrazide group, with its amine and carbonyl functionalities, is a prime candidate for forming hydrogen bonds.

Dihedral Angle Analysis: To monitor the rotation around specific bonds, which is crucial for understanding the conformational changes of the piperazine ring and the orientation of the carbohydrazide substituent.

Insights from MD simulations are critical for understanding how this compound might interact with biological targets. The conformational preferences of the molecule can dictate its ability to fit into a binding pocket of a protein, a key aspect of its potential biological activity.

In Silico Structure-Activity Relationship (SAR) Derivations

In silico Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery and computational chemistry. These studies aim to correlate the structural features of a series of chemical compounds with their biological activity. For this compound, an in silico SAR study would typically involve designing a library of its derivatives and computationally predicting their activities against a specific biological target.

While a dedicated SAR study for this compound is not extensively documented, the methodology can be inferred from research on other piperazine derivatives. ijraw.com Such a study would begin with the core structure of this compound and systematically modify different parts of the molecule. For example, substitutions could be made on the piperazine ring, the methyl group could be replaced with other alkyl or aryl groups, or the carbohydrazide moiety could be altered.

The process of an in silico SAR study for derivatives of this compound would generally follow these steps:

Library Design: A virtual library of derivatives would be created by making systematic chemical modifications to the parent molecule.

Descriptor Calculation: For each designed molecule, a set of molecular descriptors would be calculated. These descriptors quantify various physicochemical properties of the molecules, such as their size, shape, lipophilicity (logP), electronic properties (dipole moment, partial charges), and topological indices.

Molecular Docking: The designed derivatives would be docked into the binding site of a target protein. This computational technique predicts the preferred orientation of a molecule when bound to another and estimates the binding affinity, often expressed as a docking score.

QSAR Model Development: Quantitative Structure-Activity Relationship (QSAR) models would be developed to find a mathematical relationship between the calculated descriptors and the predicted biological activity (e.g., docking score or experimentally determined activity). These models can then be used to predict the activity of new, unsynthesized derivatives.

An example of how SAR could be explored for this compound derivatives is presented in the table below, illustrating potential modifications and their hypothesized impact on a hypothetical biological activity.

Compound NameModification from Parent CompoundHypothesized Activity ChangeRationale
4-Ethylpiperazine-1-carbohydrazideMethyl group replaced by an ethyl groupPotentially altered selectivityIncreased steric bulk on the piperazine nitrogen could influence binding pocket interactions.
4-Phenylpiperazine-1-carbohydrazideMethyl group replaced by a phenyl groupPotentially increased potencyThe introduction of an aromatic ring could lead to additional pi-stacking interactions with the target.
N'-(phenyl)piperazine-1-carbohydrazidePhenyl group added to the terminal nitrogen of carbohydrazidePotentially altered hydrogen bondingThe modification could change the hydrogen bond donor/acceptor profile of the carbohydrazide moiety.

The insights gained from in silico SAR studies are invaluable for guiding the synthesis of new compounds with improved potency and selectivity, thereby accelerating the drug discovery process.

Future Research Directions and Translational Perspectives

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally friendly methods for synthesizing 4-methylpiperazine-1-carbohydrazide is a key area of ongoing research. Current methods often involve the reaction of 4-methylpiperazine-1-carboxylic acid esters with hydrazine (B178648) hydrate (B1144303). One common approach utilizes methyl 4-methylpiperazine-1-carboxylate, which undergoes nucleophilic acyl substitution with hydrazine hydrate in methanol (B129727) under reflux conditions. While this method can achieve moderate yields, there is a continuous drive to improve efficiency and sustainability.

Future research will likely focus on several key areas to enhance the synthesis process:

Alternative Reagents: The use of phosgene (B1210022) in an alternative route to produce the 4-methylpiperazine-1-carbonyl chloride intermediate, while offering high purity, presents significant safety concerns due to its toxicity. google.com Research into safer and more sustainable alternatives to phosgene is crucial. One such alternative is the use of di(trichloromethyl) carbonate, which can react with N-methylpiperazine to form the desired intermediate. google.com

Catalyst Development: Investigating novel catalysts could lead to milder reaction conditions, reduced reaction times, and increased yields. For instance, the synthesis of the precursor N-methylpiperazine can be achieved through the reaction of piperazine (B1678402) and formaldehyde (B43269) in the presence of a Raney nickel catalyst. google.com

Process Optimization: Fine-tuning reaction parameters such as temperature, solvent, and molar ratios of reactants is essential for maximizing yield and purity. Techniques like monitoring reaction progress using thin-layer chromatography can aid in optimizing these conditions.

Design and Synthesis of Next-Generation Derivatives with Improved Pharmacological Profiles

The inherent biological activities of the piperazine and carbohydrazide (B1668358) moieties make this compound a valuable scaffold for designing novel therapeutic agents. mdpi.com Researchers are actively exploring the synthesis of new derivatives to enhance their pharmacological properties.

Key strategies in this area include:

Structural Modifications: Introducing various substituents to the piperazine ring or the carbohydrazide group can significantly alter the molecule's interaction with biological targets. For example, the synthesis of benzhydrylpiperazine derivatives has shown promise in developing dual inhibitors of COX-2 and 5-LOX with anti-inflammatory and anti-cancer activities. nih.gov

Hybrid Molecule Design: Combining the this compound core with other pharmacologically active fragments can lead to hybrid molecules with synergistic or dual-action therapeutic effects. nih.gov

Computational Modeling: Utilizing computational tools to predict the binding affinity and pharmacokinetic properties of designed derivatives can streamline the drug discovery process, allowing researchers to prioritize the synthesis of the most promising candidates. researchgate.net

Recent studies have highlighted the potential of methyl piperazine derivatives as anticancer agents, with some compounds showing promising cytotoxicity against various cancer cell lines. researchgate.net These findings underscore the importance of continued research into the design and synthesis of novel derivatives.

In-depth Investigations into Specific Molecular Targets and Signaling Pathways

Understanding the precise molecular mechanisms by which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. The compound is known to modulate the activity of enzymes and receptors involved in inflammatory and pain responses.

Future investigations will likely focus on:

Target Identification: Identifying the specific enzymes, receptors, or ion channels that interact with these compounds. Research has suggested that it can reduce levels of pro-inflammatory cytokines like TNF-alpha and IL-1 beta, likely through interaction with the nuclear factor-kappa B (NF-κB) signaling pathway.

Pathway Analysis: Elucidating the downstream signaling cascades that are modulated by the binding of these compounds to their molecular targets.

Structure-Activity Relationship (SAR) Studies: Correlating the structural features of different derivatives with their activity against specific targets to guide the design of more potent and selective molecules.

Integration of Omics Technologies for Comprehensive Biological Understanding

The application of "omics" technologies, such as genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to gain a holistic understanding of the biological effects of this compound and its derivatives. mdpi.com These technologies can provide a comprehensive view of the changes occurring within a biological system upon exposure to the compound. mdpi.com

Key applications of omics in this context include:

Identifying Biomarkers: Discovering molecular biomarkers that can be used to monitor the efficacy of treatment and predict patient response. mdpi.com

Unraveling Complex Networks: Mapping the intricate network of interactions between different biomolecules that are affected by the compound. mdpi.com

Personalized Medicine: Paving the way for personalized medicine approaches by identifying genetic or molecular profiles that influence an individual's response to these potential drugs. mdpi.com

While the integration of multi-omics data presents challenges due to data complexity and the need for advanced analytical methods, it holds immense potential for a deeper understanding of the compound's biological impact. mdpi.com

Potential for Industrial Applications Beyond Medicinal Chemistry (e.g., Polymers and Resins)

The chemical reactivity of this compound suggests its potential utility in various industrial applications beyond the pharmaceutical sector. The presence of reactive nitrogen atoms and the carbohydrazide group makes it a candidate for use in the synthesis of polymers and resins.

Future research in this area could explore its use as:

A Monomer or Cross-linking Agent: The compound could potentially be used as a building block in the synthesis of novel polymers with unique properties.

A Curing Agent: Its reactive nature may make it suitable as a curing agent for epoxy resins or other thermosetting polymers.

An Intermediate in Material Synthesis: It can serve as a crucial intermediate in the development of new materials with specific functionalities.

Further investigation into the reactivity and material properties of polymers and resins incorporating this compound is warranted to unlock its full potential in materials science.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 4-Methylpiperazine-1-carbohydrazide derivatives to improve yield and purity?

  • Methodology : Use nucleophilic substitution reactions under controlled conditions (e.g., alkaline pH, 60–80°C) with precursors like 4-chloronitrobenzene and N-methylpiperazine. Purification via recrystallization in ethanol or column chromatography enhances purity . Monitor reaction progress using TLC (Rf values ~0.39–0.44) to optimize stoichiometry and solvent selection .

Q. What spectroscopic techniques are most effective for characterizing this compound and its analogs?

  • Methodology :

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm substituent positions and hydrogen bonding (e.g., aromatic protons at δ 7.2–7.8 ppm) .
  • Mass Spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]+^+ for C11_{11}H16_{16}N4_4O at m/z 231.13) .
  • IR Spectroscopy : Identify carbonyl (C=O, ~1650 cm1^{-1}) and hydrazide (N-H, ~3300 cm1^{-1}) functional groups .

Q. How can computational methods like DFT aid in predicting the electronic properties of this compound?

  • Methodology : Perform geometry optimization and frontier molecular orbital (FMO) analysis using hybrid functionals (e.g., B3LYP/6-31G(d)). Calculate HOMO-LUMO gaps to predict reactivity and stability (~4.5–5.0 eV for derivatives) . Validate results against experimental crystallographic data (e.g., bond lengths ±0.02 Å) .

Advanced Research Questions

Q. What strategies are employed to analyze structure-activity relationships (SAR) in piperazine-based derivatives?

  • Methodology :

  • Substituent Variation : Modify the hydrazide group (e.g., halogenation, alkylation) and assess changes in bioactivity using in vitro assays (e.g., IC50_{50} values for enzyme inhibition) .
  • 3D-QSAR Modeling : Use CoMFA or CoMSIA to correlate electronic/steric fields with activity .

Q. How do crystallographic techniques using software like SHELX contribute to the structural elucidation of this compound complexes?

  • Methodology : Refine single-crystal X-ray diffraction data with SHELXL to determine bond angles, torsion angles, and packing interactions. Validate hydrogen-bonding networks (e.g., N-H···O=C interactions at ~2.8 Å) .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodology :

  • Meta-Analysis : Compare datasets across studies, focusing on assay conditions (e.g., pH, temperature).
  • Computational Validation : Recalculate binding affinities using molecular docking (AutoDock Vina) and MD simulations to identify false positives .

Q. How is molecular docking integrated into the design of this compound-based inhibitors?

  • Methodology :

  • Target Preparation : Retrieve protein structures (e.g., PDB ID 1XM6) and optimize protonation states using tools like PROPKA .
  • Docking Protocols : Apply Lamarckian genetic algorithms (AutoDock) with grid parameters centered on active sites. Validate poses using MM/GBSA binding energy calculations .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.